molecular formula C8H14O2 B6155353 2-(oxan-4-yl)propanal CAS No. 1547031-09-3

2-(oxan-4-yl)propanal

Cat. No.: B6155353
CAS No.: 1547031-09-3
M. Wt: 142.2
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Description

2-(Oxan-4-yl)propanal is an aliphatic aldehyde featuring a tetrahydropyran (oxane) ring substituted at the fourth position and attached to the second carbon of propanal. This compound has a molecular formula of C₉H₁₆O₂, a molecular weight of 156.22 g/mol, and serves as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research . Its structural rigidity and stereoelectronic properties make it valuable for constructing complex molecules, particularly in drug discovery.

Properties

CAS No.

1547031-09-3

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)propanal typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy aldehyde under acidic conditions to form the oxane ring. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(oxan-4-yl)propanoic acid.

    Reduction: The major product is 2-(oxan-4-yl)propanol.

    Substitution: Various substituted oxane derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-(Oxan-4-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)propanal involves its reactivity as an aldehyde and the stability provided by the oxane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Positional Isomer: 3-(Oxan-4-yl)propanal

  • CAS : 952685-59-5
  • Structure : The oxan-4-yl group is attached to the third carbon of propanal instead of the second.
  • Impact: Reactivity: The shift in substituent position alters steric and electronic effects. The terminal aldehyde group in 3-(oxan-4-yl)propanal may exhibit higher electrophilicity compared to the methylated analog, favoring nucleophilic additions.
  • Applications: Limited commercial data, but its linearity may suit applications in polymer chemistry or as a precursor for longer-chain aldehydes .

Methyl-Substituted Analog: 2-Methyl-2-(oxan-4-yl)propanal

  • CAS : 1262407-50-0
  • Structure : A methyl group and oxan-4-yl group are both attached to the same carbon of propanal.
  • Impact :
    • Steric Effects : The methyl group increases steric hindrance, reducing reactivity at the aldehyde site. This stabilizes the compound against oxidation or polymerization.
    • Lipophilicity : The branched structure enhances lipophilicity (logP ≈ 1.5 estimated), improving membrane permeability in drug candidates.
  • Commercial Relevance : Available from 3+ suppliers , indicating industrial demand for medicinal chemistry and agrochemical synthesis .

Aromatic Derivative: 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

  • CAS: Not specified (patent compound).
  • Structure : Features a phenyl ring with a prenyl (3-methylbut-2-en-1-yl) substituent and a propanal side chain.
  • Impact: Aromaticity: The phenyl group introduces conjugation, shifting UV-Vis absorption and enhancing stability. Applications: Used as a fragrance ingredient due to its volatile, floral-aldehydic odor profile. This contrasts with the aliphatic 2-(oxan-4-yl)propanal, which lacks aromaticity and is non-volatile .

Parent Compound: Propanal

  • Structure : Simple aldehyde (CH₃CH₂CHO).
  • Comparison :
    • Atmospheric Behavior : Propanal exhibits rapid atmospheric degradation (minutes) with high variability due to local emissions (e.g., lab exhausts). In contrast, this compound’s bulky substituents likely reduce volatility, extending environmental persistence .
    • Reactivity : Propanal’s unhindered aldehyde group is more reactive in condensation reactions (e.g., aldol addition) than its oxan-4-yl derivatives.

Data Table: Key Properties of Compared Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Methyl-2-(oxan-4-yl)propanal 1262407-50-0 C₉H₁₆O₂ 156.22 Lab scaffold, high steric hindrance
3-(Oxan-4-yl)propanal 952685-59-5 C₈H₁₄O₂ 142.20 (estimated) Linear analog, higher reactivity
Propanal 123-38-6 C₃H₆O 58.08 Volatile, rapid atmospheric decay
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal Patent-protected C₁₄H₁₈O 202.29 (estimated) Fragrance ingredient, aromatic

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